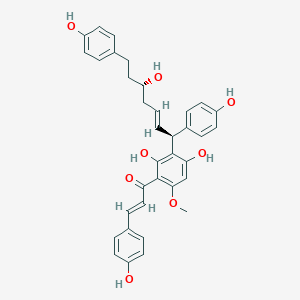

Calyxin B

Description

Properties

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34O8/c1-43-32-21-31(41)33(35(42)34(32)30(40)20-10-23-8-16-27(38)17-9-23)29(24-11-18-28(39)19-12-24)4-2-3-25(36)13-5-22-6-14-26(37)15-7-22/h2,4,6-12,14-21,25,29,36-39,41-42H,3,5,13H2,1H3/b4-2+,20-10+/t25-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYXVFFHVYUZJU-PEVIGJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1)O)[C@@H](/C=C/C[C@H](CCC2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eriocalyxin B: A Technical Guide to Its Natural Sourcing, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B is a naturally occurring ent-kaurene (B36324) diterpenoid that has garnered significant scientific attention for its potent and varied biological activities.[1] Primarily recognized for its cytotoxic effects against a range of cancer cell lines, Eriothis compound also demonstrates anti-inflammatory, anti-angiogenic, and immunomodulatory properties.[1][2] This technical guide provides a comprehensive overview of the natural source of Eriothis compound, detailed protocols for its extraction and isolation, and a summary of its key biological activities and associated signaling pathways. The information herein is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

The principal and most well-documented natural source of Eriothis compound is the perennial herb Isodon eriocalyx, belonging to the Lamiaceae family.[1][3] Specifically, it is predominantly isolated from the leaves of the Isodon eriocalyx var. laxiflora variety.[1][3][4] This plant is primarily distributed in the southwestern regions of China and has a history of use in traditional Chinese medicine.[1][4]

Physicochemical Properties

The fundamental physicochemical properties of Eriothis compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₅ | [3] |

| Molecular Weight | 344.40 g/mol | [3] |

| CAS Number | 84745-95-9 | [3] |

| Appearance | Colorless powder | [3] |

Extraction and Isolation Protocols

The isolation of Eriothis compound from Isodon eriocalyx var. laxiflora is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following is a detailed methodology based on established phytochemical procedures.[1][3]

Plant Material Preparation

-

Drying: Air-dry the leaves of Isodon eriocalyx var. laxiflora at room temperature.

-

Grinding: Grind the dried leaves into a coarse powder to increase the surface area for efficient solvent extraction.[1]

Extraction

-

Maceration/Reflux: Macerate the powdered leaves (e.g., 1.5 kg) with 95% ethanol (B145695) at room temperature, repeating the process three times to ensure exhaustive extraction.[1] Alternatively, perform reflux extraction with 80% ethanol.[3]

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[1][3]

Solvent Partitioning

-

Suspension: Suspend the crude ethanol extract in water.

-

Fractionation: Partition the aqueous suspension successively with petroleum ether and then ethyl acetate (B1210297).[3] The ethyl acetate fraction, which contains Eriothis compound, is collected and concentrated to dryness.[3] An alternative is to partition with chloroform (B151607), which will also contain the target compound.[1]

Chromatographic Purification

The concentrated ethyl acetate or chloroform-soluble fraction is subjected to multiple steps of column chromatography for the isolation of pure Eriothis compound.[1]

Step 1: Initial Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (200-300 mesh).[1]

-

Mobile Phase: A gradient of petroleum ether and acetone, or chloroform and methanol, is commonly used.[1][3] The polarity is gradually increased to elute compounds of varying polarities.

-

Fraction Collection: Collect fractions of a defined volume and monitor them by Thin Layer Chromatography (TLC).[1][3] Pool the fractions enriched with Eriothis compound.

Step 2: Further Purification The enriched fractions are further purified using repeated chromatographic techniques until pure Eriothis compound is obtained. This may involve:

-

Silica gel chromatography with a different solvent system.[1]

-

Preparative Thin Layer Chromatography (Prep-TLC).[3]

-

Sephadex LH-20 chromatography.[1]

Step 3: Purity Assessment and Crystallization

-

Purity Assessment: The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC).[1][3]

-

Crystallization: The purified Eriothis compound is typically crystallized from a suitable solvent system, such as methanol-chloroform, to yield a pure crystalline solid.[1]

Quantitative Data

The yield of Eriothis compound from its natural source can vary depending on factors such as the geographical location of the plant, harvest time, and the specific extraction and purification methods employed.[1]

Extraction Yield

| Plant Material | Starting Amount | Yield of Eriothis compound | Reference |

| Dried leaves of Isodon eriocalyx var. laxiflora | 1.5 kg | 600 mg (0.04% w/w) | Sun et al., 1995[1] |

In Vitro Efficacy: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) of Eriothis compound varies across different cancer cell lines.

| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) | Citation |

| PC-3 | Prostate Cancer | 24 h | 0.88 | [5] |

| PC-3 | Prostate Cancer | 48 h | 0.46 | [5] |

| 22RV1 | Prostate Cancer | 24 h | 3.26 | [5] |

| 22RV1 | Prostate Cancer | 48 h | 1.20 | [5] |

| A-549 | Lung Cancer | 48 h | ~0.3-3.1 | [6] |

| MCF-7 | Breast Cancer | 48 h | ~0.3-3.1 | [6] |

| SMMC-7721 | Hepatocellular Carcinoma | 48 h | ~0.3-3.1 | [6] |

| SW-480 | Colorectal Cancer | 48 h | ~0.3-3.1 | [6] |

| HL-60 | Leukemia | 48 h | ~0.3-3.1 | [6] |

Effective Concentrations for Specific Biological Effects

| Cell Line | Biological Effect | Effective Concentration | Incubation Time | Citation |

| MDA-MB-231 | Apoptosis Induction | 1.5 - 3 µM | 24 h | [5] |

| SW1116 | Inhibition of JAK2/STAT3 | 1 µM | Not Specified | [5] |

| HUVECs | Anti-angiogenesis | 50 - 100 nM | 24 h | [5] |

| MG63 & U2OS | Inhibition of Migration | 100 µM | Not Specified | [5] |

| A549 | Inhibition of STAT3 | 10 - 20 µM | 2 h | [5] |

Key Signaling Pathways and Mechanisms of Action

Eriothis compound exerts its anticancer effects by modulating multiple critical cellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[7]

NF-κB Signaling

Eriothis compound inhibits the transcriptional activity of NF-κB by interfering with the binding of its p65 and p50 subunits to their DNA response elements.[7] This disruption leads to the downregulation of NF-κB target genes involved in cell survival and inflammation.[7]

STAT3 Signaling

Eriothis compound directly targets STAT3 by covalently binding to Cys712, which blocks its phosphorylation and activation.[7][8] The inhibition of the JAK2/STAT3 pathway suppresses the expression of downstream targets involved in cell proliferation, migration, and invasion.[7]

Akt/mTOR Signaling

In cancer cells, Eriothis compound has been shown to decrease the phosphorylation of Akt and mTOR, key components of a crucial cell survival pathway.[6][7] Inhibition of this pathway by Eriothis compound leads to the induction of apoptosis and autophagy.[6][7]

VEGFR-2 Signaling and Angiogenesis

Eriothis compound inhibits angiogenesis by suppressing the VEGF-induced phosphorylation of VEGF receptor-2 (VEGFR-2).[9] This blockade of VEGFR-2 signaling inhibits the proliferation, migration, and tube formation of endothelial cells, which are critical steps in the formation of new blood vessels.[9]

Experimental Protocols for Biological Assays

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with a range of concentrations of Eriothis compound and a vehicle control (e.g., DMSO).[5] Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5][10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 450 nm using a microplate reader.[5]

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

-

Cell Treatment: Treat cells with Eriothis compound at the desired concentrations and for the optimal duration.

-

Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[5]

-

Washing: Wash the cell pellet twice with ice-cold PBS.[5]

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[5]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[5]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

-

Analysis: Analyze the samples promptly using a flow cytometer.[5]

Conclusion

Eriothis compound is a promising natural product with significant potential in oncology and other therapeutic areas. Its well-defined natural source, established isolation protocols, and increasingly understood mechanisms of action make it an attractive candidate for further research and development. This guide provides a foundational resource for scientists and researchers, summarizing the critical technical information required to work with this potent diterpenoid. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Biological Activity of Eriocalyxin B: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx, has garnered significant scientific attention for its potent anti-tumor and anti-inflammatory properties.[1][2] Extensive research has illuminated its multifaceted mechanism of action, which involves the modulation of numerous critical cellular signaling pathways. This technical guide provides a comprehensive analysis of the biological activities of Eriothis compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies.

Anti-Cancer Activity

Eriothis compound exhibits robust anti-cancer effects across a wide spectrum of malignancies, including leukemia, lymphoma, breast cancer, prostate cancer, pancreatic cancer, and osteosarcoma.[3][4][5][6][7] Its primary anti-neoplastic mechanisms include the induction of apoptosis and autophagy, as well as the inhibition of cell proliferation, angiogenesis, and metastasis.[8][9][10]

Induction of Apoptosis and Autophagy

A hallmark of Eriothis compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of key regulatory proteins and signaling pathways. For instance, in lymphoma cells, EriB treatment leads to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the upregulation or stabilization of the pro-apoptotic protein Bax, resulting in an increased Bax/Bcl-2 ratio and subsequent caspase activation.[3] Similarly, in triple-negative breast cancer (TNBC) cells, EriB induces apoptosis through the dissipation of the mitochondrial membrane potential and activation of caspase-3.[4][11]

Eriothis compound is also a known inducer of autophagy, a cellular process of self-degradation that can have a dual role in cancer. In breast and prostate cancer cells, EriB treatment leads to the formation of autophagosomes and the conversion of LC3B-I to LC3B-II, key markers of autophagy.[5][8] Interestingly, the inhibition of autophagy has been shown to sensitize cancer cells to EriB-induced cell death, suggesting a cytoprotective role of autophagy in this context.[5][8] The induction of both apoptosis and autophagy is often mediated by an increase in intracellular reactive oxygen species (ROS).[7][8]

Inhibition of Cell Proliferation and Metastasis

Eriothis compound effectively halts the proliferation of various cancer cell types. In osteosarcoma cells, for example, EriB has been shown to inhibit cell proliferation and colony formation.[6][12][13] It also demonstrates anti-metastatic properties by inhibiting the migration and adhesion of cancer cells.[9]

Molecular Mechanisms of Action

The diverse biological activities of Eriothis compound are attributable to its ability to interact with and modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of STAT3 Signaling

One of the most well-characterized mechanisms of Eriothis compound is its direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[14][15][16][17][18] STAT3 is a transcription factor that, when constitutively activated, promotes cancer cell proliferation, survival, and differentiation. EriB contains α,β-unsaturated carbonyl groups that allow it to covalently bind to Cysteine 712 (Cys712) in the SH2 domain of the STAT3 protein.[14][16][17] This covalent modification prevents the phosphorylation of STAT3 at Tyrosine 705, which is a critical step for its activation, dimerization, and nuclear translocation.[4][16] By inhibiting STAT3, EriB downregulates the expression of its target genes, including those involved in cell survival and proliferation.[16] This mechanism has been observed in breast and colon cancer cells.[4][19]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pjps.pk [pjps.pk]

- 5. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural product Eriothis compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Eriothis compound induces apoptosis in human triple negative breast cancer cells via inhibiting STAT3 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Eriocalyxin B: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action.[1][2][3][4][5] This technical guide provides an in-depth analysis of the core molecular pathways modulated by EriB in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades. EriB's anti-tumor activity is primarily attributed to its ability to induce apoptosis and autophagy, inhibit critical pro-survival signaling pathways, and generate reactive oxygen species (ROS).[1][2][3][4]

Core Mechanisms of Action

Eriothis compound exerts its anti-neoplastic effects through a combination of interconnected mechanisms, primarily targeting key signaling pathways that are frequently dysregulated in cancer.

Induction of Apoptosis and Autophagy

EriB is a potent inducer of programmed cell death (apoptosis) and autophagy in various cancer cell lines.[6][7][8][9] In lymphoma cells, EriB treatment leads to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, while the pro-apoptotic protein Bax expression remains stable or is upregulated, resulting in a decreased Bcl-2/Bax ratio and subsequent caspase activation.[7] In prostate cancer cells, EriB induces both apoptosis and autophagy, with the inhibition of autophagy enhancing EriB-induced apoptosis.[6] This suggests a complex interplay between these two cellular processes in response to EriB treatment.

Modulation of Key Signaling Pathways

EriB's anti-cancer activity is intricately linked to its ability to interfere with multiple pro-survival signaling pathways:

-

Akt/mTOR Pathway: EriB has been shown to inhibit the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR) in prostate and breast cancer cells.[3][6][9] This inhibition disrupts a critical pathway involved in cell survival, proliferation, and growth. The suppression of the Akt/mTOR/p70S6K signaling cascade is a key mechanism through which EriB exerts its anti-tumor effects.[9]

-

STAT3 Pathway: A unique feature of EriB is its direct interaction with the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][10] EriB covalently binds to a cysteine residue in the SH2 domain of STAT3, which prevents its phosphorylation and activation by upstream kinases like JAK2.[1][10] This blockade of STAT3 signaling inhibits the transcription of target genes involved in cell proliferation and survival.[1]

-

NF-κB Pathway: EriB has been reported to induce apoptosis by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway in hepatocellular carcinoma and lymphoma cells.[6][7] It interferes with the binding of p65 and p50 subunits to their DNA response elements, downregulating the expression of NF-κB target genes.[4]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also modulated by EriB.[4][11] In pancreatic cancer, EriB's induction of ROS regulates the MAPK pathway.[11] In lymphoma cells, the activation of the extracellular signal-related kinase (ERK) pathway, a component of the MAPK cascade, is linked to ROS production.[7]

-

VEGFR-2 Signaling: EriB exhibits anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[12] It has been shown to inhibit VEGF-induced phosphorylation of VEGFR-2, thereby suppressing downstream signaling cascades involved in new blood vessel formation.[12]

Induction of Reactive Oxygen Species (ROS)

A significant component of EriB's mechanism of action is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[7][11][13] In pancreatic cancer cells, EriB suppresses the glutathione (B108866) and thioredoxin antioxidant systems, leading to an increase in intracellular ROS levels.[11][13] This elevation in ROS can, in turn, modulate downstream signaling pathways like MAPK and NF-κB to induce apoptosis.[11] The cytotoxic effects of EriB are often linked to this increase in intracellular ROS.[3][14]

Quantitative Data Presentation

The efficacy of Eriothis compound varies across different cancer cell lines and treatment durations. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for various cancer types.

Table 1: IC50 Values of Eriothis compound in Prostate Cancer Cell Lines [2][15]

| Cell Line | Incubation Time (h) | IC50 (µM) |

| PC-3 | 24 | 0.88 |

| PC-3 | 48 | 0.46 |

| 22RV1 | 24 | 3.26 |

| 22RV1 | 48 | 1.20 |

Table 2: In Vivo Efficacy of Eriothis compound

| Cancer Type | Animal Model | Dosage | Outcome |

| Pancreatic Cancer | Nude Mice | 2.5 mg/kg | Significant reduction in pancreatic tumor weights.[11][13] |

| Breast Cancer | Mouse 4T1 breast tumor model | 5 mg/kg/day | Decreased tumor vascularization and suppressed tumor growth.[12] |

| Lymphoma | Murine xenograft models | Not specified | Remarkably inhibited tumor growth and induced in situ tumor cell apoptosis.[7] |

| Osteosarcoma | Immunocompetent mice | Not specified | Enhanced anti-tumorigenic activity in combination with immune checkpoint blockades.[16] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of Eriothis compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of EriB on cancer cells.

-

Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with various concentrations of EriB (e.g., 0.25–8 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).[2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 450 nm using a microplate reader.[2]

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with EriB at the desired concentrations and for the optimal duration.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[2]

-

Washing: Wash the cell pellet twice with ice-cold PBS.[2]

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[2]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[2]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

-

Flow Cytometry Analysis: Analyze the samples promptly using a flow cytometer.[2]

Protein Expression Analysis by Western Blot

This technique is used to detect changes in the expression and phosphorylation status of specific proteins.

-

Cell Lysis: After EriB treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.[5]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[2][5]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3) overnight at 4°C.[2]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[2]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Eriothis compound and a typical experimental workflow.

Caption: Core signaling pathways modulated by Eriothis compound in cancer cells.

Caption: A typical experimental workflow for evaluating the in vitro effects of Eriothis compound.

Conclusion

Eriothis compound is a promising natural product with potent anti-cancer activity demonstrated in a variety of cancer types. Its multifaceted mechanism of action, involving the induction of apoptosis and autophagy, modulation of key pro-survival signaling pathways, and generation of reactive oxygen species, makes it an attractive candidate for further pre-clinical and clinical development. This guide provides a comprehensive overview of the current understanding of EriB's molecular mechanisms, offering a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully realize its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]

- 9. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Reactive oxygen species in cancer: Mechanistic insights and therapeutic innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Eriocalyxin B: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated potent anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the anti-inflammatory effects of Eriothis compound, with a focus on its mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways modulated by this compound to support further research and drug development.

Core Mechanisms of Anti-inflammatory Action

Eriothis compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways that are pivotal in the inflammatory response. The most well-documented mechanisms include the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor family is a cornerstone of inflammatory processes, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Eriothis compound has been shown to be a potent inhibitor of NF-κB activation.[1][2] Unlike many inhibitors that act on upstream kinases, EriB directly interferes with the binding of the p65 and p50 subunits of NF-κB to their DNA response elements.[3][4] This non-competitive inhibition effectively blocks the transcription of NF-κB downstream target genes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of inflammation.[4][5]

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor involved in inflammatory responses and is often constitutively activated in chronic inflammatory diseases and cancer.[6][7] Eriothis compound is a specific and potent inhibitor of the STAT3 signaling pathway.[8][9] It directly and covalently targets STAT3 by binding to the cysteine residue Cys712, which is located near the SH2 domain.[9] This covalent modification prevents the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a crucial step for its dimerization, nuclear translocation, and subsequent transcriptional activity.[8][9]

Quantitative Data Summary

The anti-inflammatory and cytotoxic effects of Eriothis compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize these findings for comparative analysis.

Table 1: In Vitro Efficacy of Eriothis compound

| Assay Type | Cell Line(s) | Effect | Concentration/IC50 | Citation(s) |

| NF-κB Inhibition | Various human cancer cells | Inhibition of NF-κB transcriptional activity | ~ 0.1 - 1.0 µM | [1] |

| STAT3 Phosphorylation Inhibition | A549, MDA-MB-231, MDA-MB-468 | Inhibition of constitutive and IL-6-induced STAT3 phosphorylation | 10 - 20 µM | [10] |

| JAK2/STAT3 Inhibition | SW1116 | Inhibition of JAK2/STAT3 signaling | 1 µM | [10] |

| Cytotoxicity (Cell Viability) | PC-3 (Prostate Cancer) | IC50 | 0.88 µM (24h), 0.46 µM (48h) | [10][11] |

| 22RV1 (Prostate Cancer) | IC50 | 3.26 µM (24h), 1.20 µM (48h) | [10][11] | |

| Apoptosis Induction | MDA-MB-231 (Breast Cancer) | Induction of apoptosis | 1.5 - 3 µM | [10] |

| Anti-angiogenesis | HUVECs | Inhibition of angiogenesis | 50 - 100 nM | [10] |

Table 2: In Vivo Efficacy of Eriothis compound

| Animal Model | Disease/Condition | Dosage | Administration Route | Key Outcomes | Citation(s) |

| Murine xenograft B- and T-lymphoma models | Lymphoma | Not Specified | Not Specified | Remarkable inhibition of tumor growth and induction of in situ tumor cell apoptosis. | [12] |

| Female BALB/c Mice with 4T1 cells | Breast Cancer | 5 mg/kg/day | - | Slower tumor growth and decreased tumor vascularization. | [12] |

| Experimental Autoimmune Prostatitis (EAP) mice | Prostatic inflammation and pelvic pain | 5 or 10 mg/kg/day | Intraperitoneal injection | Alleviation of prostatic inflammation and pelvic pain. | [13] |

| Ischemic stroke model | Neuroinflammation | 10 mg/kg | Intraperitoneal injection | Neuroprotective effects by mitigating excessive neuroinflammation. | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the anti-inflammatory effects of Eriothis compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of Eriothis compound on cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Eriothis compound (e.g., 0.25–8 µM) and a vehicle control (DMSO).[10][11] Incubate the plate for the desired time period (e.g., 24 or 48 hours).[10][11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10][11]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[10][11]

Western Blot Analysis for STAT3 and NF-κB Pathways

This protocol is used to assess the effect of Eriothis compound on the phosphorylation and expression of key proteins in the STAT3 and NF-κB signaling pathways.

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat the cells with the desired concentrations of Eriothis compound. For cytokine-induced signaling, cells can be pre-treated with EriB before stimulation with a cytokine like IL-6 or TNF-α.[2][8] Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[2][8]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[2][8]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-p65, anti-IκBα, anti-β-actin) overnight at 4°C.[2][8]

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][8]

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with Eriothis compound.

-

Cell Treatment and Harvesting: Treat cells with the desired concentration of Eriothis compound. Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Wash the cell pellet twice with ice-cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[14][15]

-

Incubation and Analysis: Incubate the cells for 15 minutes at room temperature in the dark.[10] Analyze the samples promptly using a flow cytometer.[10][14]

STAT3/NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 or NF-κB.

-

Transfection: Co-transfect cells (e.g., HepG2) with a STAT3 or NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.[1][6]

-

Compound Treatment and Stimulation: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of Eriothis compound for 2 hours. Stimulate with an appropriate activator (e.g., 50 ng/mL IL-6 for STAT3, or TNF-α/LPS for NF-κB) for 5-6 hours.[1][6]

-

Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.[1][6] Normalize the Firefly luciferase activity to the Renilla luciferase activity.[8]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathways modulated by Eriothis compound and a typical experimental workflow.

Conclusion

Eriothis compound is a potent anti-inflammatory agent with a well-defined mechanism of action targeting the NF-κB and STAT3 signaling pathways. Its efficacy has been demonstrated in a variety of in vitro and in vivo models. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Eriothis compound in treating inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PlumX [plu.mx]

- 5. researchgate.net [researchgate.net]

- 6. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]

- 7. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Effect of Eriothis compound on prostatic inflammation and pelvic pain in a mouse model of experimental autoimmune prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Eriocalyxin B as a Potent Angiogenesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx, has emerged as a significant inhibitor of angiogenesis.[1][2] This technical guide provides a comprehensive overview of the anti-angiogenic properties of Eriothis compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols. EriB exerts its effects primarily through the targeted suppression of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling cascade, a critical pathway in the formation of new blood vessels.[1][3] This document serves as a resource for researchers and drug development professionals investigating the therapeutic potential of Eriothis compound in angiogenesis-dependent diseases, including cancer.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Eriothis compound's primary anti-angiogenic activity stems from its direct inhibition of VEGFR-2.[1][3] Molecular docking studies have indicated that EriB likely binds to the ATP-binding site within the kinase domain of VEGFR-2.[1][2] This interaction inhibits the VEGF-induced phosphorylation of VEGFR-2, thereby blocking the activation of its downstream signaling pathways.[1] The suppression of these cascades leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are all critical steps in the process of angiogenesis.[1][4]

Beyond its effects on the VEGFR-2 pathway, Eriothis compound has also been shown to modulate other signaling pathways implicated in cell proliferation and survival, such as the STAT3 and NF-κB pathways.[5][6] While the direct contribution of these interactions to its anti-angiogenic effects is still under investigation, they likely contribute to its overall anti-tumor activity.[7]

Signaling Pathway Diagram

References

- 1. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Eriocalyxin B: A Comprehensive Technical Guide on its Discovery, History, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriocalyxin B, a naturally occurring ent-kaurane diterpenoid, has emerged as a molecule of significant interest in the fields of oncology and inflammation. First isolated from the traditional Chinese medicinal herb Isodon eriocalyx, this compound has demonstrated potent anti-tumor, anti-inflammatory, and anti-angiogenic activities. This technical guide provides an in-depth exploration of the discovery and history of Eriothis compound, its physicochemical properties, and detailed methodologies for its isolation and biological characterization. Furthermore, it elucidates the core signaling pathways modulated by Eriothis compound, supported by quantitative data and visualized workflows, to serve as a comprehensive resource for the scientific community.

Discovery and History

Eriothis compound was first identified and isolated from the leaves of Isodon eriocalyx var. laxiflora, a perennial herb belonging to the Lamiaceae family.[1][2] This plant has a long history of use in traditional Chinese medicine for treating inflammatory conditions and bacterial infections.[2][3] The groundbreaking work by Handong Sun's group in 1982 led to the characterization of Eriothis compound as a key bioactive constituent of this plant.[4][5] Subsequent research has consistently confirmed Isodon eriocalyx as the primary natural source of this potent diterpenoid, with the highest concentrations typically found in its leaves.[1][2]

Physicochemical Properties

Eriothis compound is a colorless, powdered compound with the molecular formula C₂₀H₂₄O₅ and a molecular weight of 344.40 g/mol .[1] Its chemical structure features two α,β-unsaturated ketone moieties, which are crucial for its biological activity.[6][7]

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₅ |

| Molecular Weight | 344.40 g/mol |

| CAS Number | 84745-95-9 |

| Appearance | Colorless powder |

Isolation and Purification

The extraction and purification of Eriothis compound from its natural source is a multi-step process that involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Extraction and Isolation

-

Plant Material Preparation : Air-dried leaves of Isodon eriocalyx var. laxiflora are pulverized into a coarse powder.[2]

-

Solvent Extraction : The powdered plant material is subjected to maceration or reflux extraction with 95% or 80% ethanol (B145695).[1][2] This process is typically repeated multiple times to ensure a thorough extraction. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[1][2]

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.[1][2] The fraction containing Eriothis compound is collected and concentrated.

-

Chromatographic Purification :

-

Silica (B1680970) Gel Column Chromatography : The concentrated fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, commonly petroleum ether-acetone or chloroform-methanol, to separate the compounds based on polarity.[1][2]

-

Further Purification : Fractions containing Eriothis compound are pooled and may undergo further purification steps, such as preparative thin-layer chromatography (prep-TLC) or Sephadex LH-20 chromatography, to achieve high purity.[1][2]

-

-

Crystallization : The purified Eriothis compound is crystallized from a suitable solvent system, such as methanol-chloroform, to yield a pure crystalline solid.[2]

-

Purity Analysis : The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC).[1][2]

Biological Activities and Mechanisms of Action

Eriothis compound exhibits a broad spectrum of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.[1] These effects are attributed to its ability to modulate multiple critical cellular signaling pathways.

Quantitative Data: In Vitro Efficacy

The cytotoxic effects of Eriothis compound have been demonstrated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| PC-3 | Prostate Cancer | 24 | 0.88 |

| PC-3 | Prostate Cancer | 48 | 0.46 |

| 22RV1 | Prostate Cancer | 24 | 3.26 |

| 22RV1 | Prostate Cancer | 48 | 1.20 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | Significant inhibition at 0.37-100 µM |

| MG63 & U2OS | Osteosarcoma | Not Specified | Significant inhibition at 10-100 µM |

| HUVECs | Endothelial Cells (Anti-angiogenesis) | 24 | 0.05 - 0.1 |

| A549 | Lung Cancer | 2 | 10 - 20 (for STAT3 inhibition) |

| SW1116 | Colon Cancer | Not Specified | 1 (for JAK2/STAT3 inhibition) |

Core Signaling Pathways

Eriothis compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][8] It has been shown to selectively inhibit both TNFα- and LPS-induced NF-κB activity.[8] At lower concentrations, it interferes with the DNA-binding activity of both p65 and p50 subunits of NF-κB to their response elements in the nucleus.[6][8] At higher concentrations, it can also suppress IKK kinase activity, leading to the inhibition of IκB-α phosphorylation and degradation, which in turn prevents NF-κB nuclear translocation.[8]

Eriothis compound directly targets the Signal Transducer and Activator of Transcription 3 (STAT3).[9][10] It covalently binds to Cysteine 712 (Cys712) in or near the SH2 domain of STAT3.[9][11] This interaction prevents the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), which is a critical step for its activation, dimerization, and nuclear translocation.[11] By inhibiting STAT3, Eriothis compound suppresses the transcription of genes involved in cell proliferation and survival.[9][10]

Eriothis compound has been shown to induce apoptosis and autophagy in cancer cells by inhibiting the Akt/mTOR signaling pathway.[3] It downregulates the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR), key kinases that promote cell survival and growth.[3]

Eriothis compound exhibits anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] It inhibits VEGF-induced phosphorylation of VEGFR-2, thereby blocking downstream signaling cascades that are essential for endothelial cell proliferation, migration, and tube formation.[1]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]

-

Treatment : Replace the medium with fresh medium containing various concentrations of Eriothis compound (e.g., 0.25–8 µM) and a vehicle control (DMSO).[12]

-

Incubation : Incubate the plate for the desired time period (e.g., 24 or 48 hours).[12]

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.[3][12]

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Culture cells in 6-well plates and treat them with the desired concentrations of Eriothis compound for a specified time.[12]

-

Cell Harvesting : Harvest both adherent and floating cells by trypsinization and centrifugation.[12]

-

Washing : Wash the cell pellet twice with ice-cold PBS.[12]

-

Resuspension : Resuspend the cells in 1X Annexin V Binding Buffer.[12]

-

Staining : Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[12]

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[12]

-

Analysis : Analyze the samples promptly using a flow cytometer.[12]

Protein Expression Analysis by Western Blot

This technique is used to detect changes in the expression or phosphorylation status of specific proteins.

-

Cell Lysis : After treating cells with Eriothis compound, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1][12]

-

Protein Quantification : Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[12]

-

SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[1]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[12]

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[12]

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[1]

Conclusion

Eriothis compound is a natural product with significant therapeutic potential, particularly in the fields of oncology and inflammation.[1] Its multifaceted mechanism of action, targeting several key signaling pathways, makes it an attractive candidate for further drug development.[1] This technical guide provides a foundational resource for researchers, offering detailed protocols for its isolation and biological evaluation, and a clear overview of its molecular targets. Further preclinical and clinical investigations are warranted to fully explore the therapeutic applications of this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. PlumX [plu.mx]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Eriocalyxin B

For Researchers, Scientists, and Drug Development Professionals

Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has emerged as a promising anti-tumor agent with demonstrated cytotoxic effects across a range of cancer cell lines.[1] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of EriB, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved in its mechanism of action.

Quantitative Data Summary: Cytotoxicity of Eriothis compound

The cytotoxic potential of Eriothis compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A summary of reported IC50 values for EriB in various cancer cell lines is presented below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | 48 | 0.46 | [1] |

| 22RV1 | Prostate Cancer | 24 | 3.26 | [1] |

| 22RV1 | Prostate Cancer | 48 | 1.20 | [1] |

| PANC-1 | Pancreatic Adenocarcinoma | Not Specified | Potent Cytotoxicity | [2] |

| SW1990 | Pancreatic Adenocarcinoma | Not Specified | Potent Cytotoxicity | [2] |

| CAPAN-1 | Pancreatic Adenocarcinoma | Not Specified | Potent Cytotoxicity | [2] |

| CAPAN-2 | Pancreatic Adenocarcinoma | Not Specified | Potent Cytotoxicity | [2] |

| SMMC-7721 | Hepatocellular Carcinoma | 48 | Comparable to positive control | [3] |

| MG63 | Osteosarcoma | Not Specified | Inhibition at 100 µM | [4] |

| U2OS | Osteosarcoma | Not Specified | Inhibition at 100 µM | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | Dose-dependent apoptosis at 1.5 - 3 µM | [1] |

Note: IC50 values can vary depending on the experimental conditions, including cell density and the specific assay used.

Experimental Protocols

Detailed methodologies for common assays used in the preliminary cytotoxicity screening of Eriothis compound are provided below.

1. Cell Viability Assessment (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell proliferation and cytotoxicity.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[1]

-

Compound Treatment: Treat the cells with a range of concentrations of freshly prepared Eriothis compound. Include a vehicle control (e.g., DMSO, typically ≤ 0.1%).[5]

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the optical density at a wavelength of 595 nm using a microplate reader.[3]

-

2. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[6]

-

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of Eriothis compound for a specific duration.[6]

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[1]

-

Washing: Wash the cell pellet twice with ice-cold PBS.[1]

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[1]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[1]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the samples promptly using a flow cytometer.[1]

-

3. Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by Eriothis compound.

-

Protocol:

-

Cell Lysis: After treatment with EriB, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the Bradford or BCA assay.[7]

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Eriothis compound

Eriothis compound exerts its cytotoxic effects by modulating multiple cellular signaling pathways.[1][8] These include the inhibition of pro-survival pathways like NF-κB, Akt/mTOR, and STAT3, and the activation of stress-related pathways such as the ERK pathway.[8][9][10]

Caption: Key signaling pathways modulated by Eriothis compound.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a standard workflow for the preliminary in vitro evaluation of Eriothis compound's cytotoxic effects.

Caption: Standard experimental workflow for in vitro cytotoxicity analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Eriocalyxin B: A Technical Guide to its Core Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx, has garnered significant attention in the scientific community for its potent and broad-spectrum anti-cancer activities.[1] It has demonstrated efficacy against a range of malignancies, including leukemia, lymphoma, breast cancer, pancreatic cancer, and prostate cancer.[2][3][4] EriB's multifaceted mechanism of action, which involves the direct targeting of key oncogenic transcription factors, induction of cellular stress, and inhibition of tumor-supportive processes, makes it a promising candidate for further drug development. This technical guide provides an in-depth overview of its core mechanisms, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates.

Quantitative Data Summary

The anti-cancer efficacy of Eriothis compound has been quantified in numerous preclinical studies. The following tables summarize its in vitro cytotoxicity and in vivo anti-tumor activity across various cancer models.

Table 1: In Vitro Cytotoxicity of Eriothis compound (IC₅₀ Values)

| Cancer Type | Cell Line | IC₅₀ (µM) | Duration of Treatment (hours) |

| Prostate Cancer | PC-3 | 0.88 | 24 |

| 0.46 | 48 | ||

| 22RV1 | 3.26 | 24 | |

| 1.20 | 48 | ||

| Various Cancers | A-549, MCF-7, SMMC-7721, SW-480, HL-60 | 0.3 - 3.1 | 48 |

Note: The IC₅₀ values can vary depending on the specific experimental conditions and cell line characteristics.[5]

Table 2: In Vivo Efficacy of Eriothis compound

| Cancer Type | Animal Model | Dosage | Treatment Duration | Key Findings |

| Breast Cancer | 4T1 breast tumor model (BALB/c mice) | 5 mg/kg/day | 21 days | Decreased tumor vascularization and suppressed tumor growth.[6][7] |

| Lymphoma | Murine xenograft B- and T-lymphoma models | Not specified | Not specified | Remarkably inhibited tumor growth and induced in situ tumor cell apoptosis.[3] |

| Pancreatic Cancer | Human pancreatic tumor xenografts (BALB/c nude mice) | 2.5 mg/kg | Not specified | Reduced pancreatic tumor weights and increased superoxide (B77818) levels.[8] |

Core Mechanisms of Action and Signaling Pathway Modulation

Eriothis compound exerts its anti-tumor effects through the modulation of several critical signaling pathways.

Inhibition of STAT3 Signaling

A key and specific mechanism of EriB is its direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][10] STAT3 is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation and survival.[9]

-

Mechanism: EriB contains two α,β-unsaturated carbonyl groups that covalently bind to the thiol group of Cysteine 712 (Cys712) in the SH2 domain of the STAT3 protein.[10][11] This covalent modification prevents the phosphorylation of STAT3 at Tyrosine 705 by upstream kinases like JAK2, which is essential for its activation.[9][10] Consequently, STAT3 dimerization, nuclear translocation, and its transcriptional activity are all inhibited.[10] This leads to the downregulation of STAT3 target genes, including those encoding anti-apoptotic proteins like Bcl-2 and cell cycle regulators.

Caption: Eriothis compound covalently binds to STAT3, inhibiting its phosphorylation and downstream signaling.

Suppression of NF-κB Signaling

Eriothis compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for inflammatory responses and promoting cell survival in cancer.[12]

-

Mechanism: At lower concentrations, EriB interferes with the binding of the NF-κB subunits p65 and p50 to their DNA response elements in a noncompetitive manner.[12] This selective blockade of DNA binding occurs without affecting the nuclear translocation of NF-κB. At higher concentrations, EriB can also suppress IKK kinase activity, leading to the inhibition of IκB-α phosphorylation and degradation, which in turn prevents NF-κB nuclear translocation. This leads to the downregulation of NF-κB target genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12]

Caption: Eriothis compound inhibits NF-κB signaling at multiple steps.

Inhibition of the Akt/mTOR Pathway

Eriothis compound induces apoptosis and autophagy in cancer cells by inhibiting the Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[4][13]

-

Mechanism: EriB treatment leads to a time-dependent decrease in the phosphorylation of Akt, mammalian target of rapamycin (B549165) (mTOR), and the downstream effector ribosomal protein S6 kinase (p70S6K).[14] The inhibition of this pathway contributes to the induction of apoptosis and autophagy. Interestingly, in some contexts, the autophagy induced by EriB appears to be a cytoprotective response, as its blockage sensitizes cancer cells to EriB-induced cell death.[4][14]

Caption: Eriothis compound inhibits the Akt/mTOR pathway, leading to apoptosis and autophagy.

Suppression of VEGFR-2 Signaling and Angiogenesis

Eriothis compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][15]

-

Mechanism: EriB directly targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] Molecular docking simulations suggest that EriB interacts with the ATP-binding sites of VEGFR-2.[15] This interaction inhibits the VEGF-induced phosphorylation of VEGFR-2, thereby blocking downstream signaling cascades.[6] This leads to the suppression of endothelial cell proliferation, migration, and tube formation.[15] In vivo, EriB treatment has been shown to decrease tumor vascularization.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. pjps.pk [pjps.pk]

- 3. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]

- 11. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Eriocalyxin B in Cellular Fate: A Technical Guide to Apoptosis and Autophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB), a natural diterpenoid extracted from Isodon eriocalyx, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action.[1] This technical guide provides an in-depth exploration of EriB's role in inducing two critical cellular processes: apoptosis and autophagy. By elucidating the underlying signaling pathways, presenting quantitative data, and detailing experimental methodologies, this document serves as a comprehensive resource for researchers and professionals in the field of oncology drug development.

EriB's anti-tumor effects are attributed to its ability to modulate multiple cellular signaling pathways, ultimately leading to programmed cell death (apoptosis) and a cellular self-degradation process (autophagy).[2] Understanding the intricate interplay between these two pathways is crucial for harnessing the full therapeutic potential of Eriothis compound.

Core Mechanisms of Action: A Dual Induction of Apoptosis and Autophagy

Eriothis compound exerts its potent anti-cancer activities by concurrently triggering apoptosis and autophagy in various cancer cell lines.[3][4] While apoptosis is a well-established mechanism for eliminating malignant cells, the role of autophagy in EriB-induced cell death is more complex, appearing to be context-dependent. In some cases, autophagy acts as a protective mechanism against EriB-induced apoptosis, while in others, it contributes to cell death.[3][5]

Eriothis compound-Induced Apoptosis

EriB induces apoptosis through both intrinsic and extrinsic pathways, characterized by caspase activation, DNA fragmentation, and the modulation of pro- and anti-apoptotic proteins.[6][7] A key feature of EriB-induced apoptosis is its ability to target and inhibit critical transcription factors that are often constitutively active in cancer cells, such as STAT3 and NF-κB.[1][8]

Eriothis compound-Induced Autophagy

In addition to apoptosis, Eriothis compound is a potent inducer of autophagy.[3] This is evidenced by the increased formation of autophagosomes, the conversion of LC3B-I to LC3B-II, and the degradation of p62.[3] The induction of autophagy by EriB is often linked to the inhibition of the Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism.[5][9]

Signaling Pathways Modulated by Eriothis compound

Eriothis compound's effects on apoptosis and autophagy are mediated through its interaction with several key signaling pathways.

The Akt/mTOR/p70S6K Pathway

A primary target of Eriothis compound is the Akt/mTOR signaling cascade.[3][5] By inhibiting the phosphorylation of Akt and its downstream effector mTOR, EriB effectively shuts down a major survival pathway in cancer cells.[5][9] This inhibition not only promotes apoptosis but is also a direct trigger for the initiation of autophagy.[3][9]

Caption: Eriothis compound inhibits the Akt/mTOR/p70S6K pathway.

The NF-κB Signaling Pathway

Eriothis compound has been shown to inhibit the NF-κB signaling pathway, a crucial mediator of inflammation, cell survival, and proliferation in cancer.[5][6] By preventing the activation of NF-κB, EriB sensitizes cancer cells to apoptosis.[5]

Caption: Eriothis compound inhibits the NF-κB signaling pathway.

The STAT3 Signaling Pathway

A unique mechanism of Eriothis compound is its direct covalent binding to and inhibition of STAT3, a transcription factor that is constitutively active in many cancers and promotes cell survival and proliferation.[1][8] This direct inhibition is a key contributor to EriB's pro-apoptotic effects.[1]

Caption: Eriothis compound directly inhibits STAT3 activation.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Eriothis compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Eriothis compound in Prostate Cancer Cells [5][10]

| Cell Line | Treatment Time (h) | IC50 (µM) |

| PC-3 | 24 | 0.88 |

| 48 | 0.46 | |

| 22RV1 | 24 | 3.26 |

| 48 | 1.20 |

Table 2: Induction of Apoptosis by Eriothis compound in Prostate Cancer Cells (48h treatment) [5][10]

| Cell Line | Eriothis compound Concentration (µM) | % of Apoptotic Cells (Early + Late) |

| PC-3 | 0 (Control) | 0.7 |

| 0.5 | 42.1 | |

| 22RV1 | 2 (Control) | Not Specified |

| 2 | 31 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Eriothis compound on cell viability.[5][11]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with a range of concentrations of freshly prepared Eriothis compound. Include a vehicle control (e.g., DMSO).[11]

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[11]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[5][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the steps for detecting apoptosis using flow cytometry.[11][12]

-

Cell Treatment: Treat cells with Eriothis compound at the desired concentrations and for the optimal duration.[11]

-

Cell Harvesting: Harvest both adherent and floating cells.[11]

-

Washing: Wash the cells with cold PBS.[11]

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[11][12]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]

Autophagy Detection (Western Blot for LC3B and p62)

This protocol describes the detection of key autophagy markers by Western blotting.

-

Cell Lysis: After treatment with Eriothis compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-